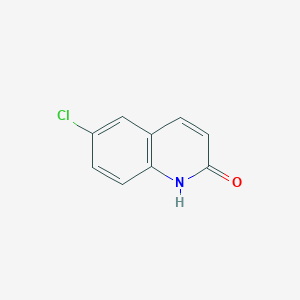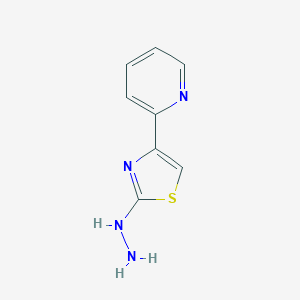
(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains both a pyridine and a thiazole ring. It has been synthesized using various methods, and its synthesis and characterization have been extensively studied.
Mécanisme D'action
The mechanism of action of (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine depends on its specific application. In medicinal chemistry, this compound has been shown to inhibit the activity of specific enzymes and receptors involved in cancer cell growth and viral replication. In material science, (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine acts as a building block for the synthesis of functional materials with specific properties. In agriculture, this compound has been shown to affect plant growth and inhibit fungal growth.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine depend on its specific application. In medicinal chemistry, this compound has been shown to inhibit cancer cell growth and viral replication. In material science, (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine has been used as a building block for the synthesis of materials with specific properties. In agriculture, this compound has been shown to affect plant growth and inhibit fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine is its potential as a building block for the synthesis of functional materials with specific properties. It has also been shown to have potential applications in medicinal chemistry and agriculture. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine. One of the future directions is the synthesis of new derivatives of this compound with improved properties for specific applications. Another future direction is the study of the mechanism of action of this compound in different applications. Additionally, the potential toxicity of this compound should be further studied to determine its suitability for various applications.
Méthodes De Synthèse
(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine can be synthesized using various methods. One of the commonly used methods is the condensation reaction between 2-amino-4-(pyridin-2-yl)thiazole and hydrazine hydrate. This reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, or sublimation.
Applications De Recherche Scientifique
(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine has potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been studied for its anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and viruses by targeting specific enzymes and receptors. In material science, (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and coordination polymers. In agriculture, this compound has been studied for its potential as a plant growth regulator and as a fungicide.
Propriétés
Numéro CAS |
139420-56-7 |
|---|---|
Nom du produit |
(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine |
Formule moléculaire |
C8H8N4S |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
(4-pyridin-2-yl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H8N4S/c9-12-8-11-7(5-13-8)6-3-1-2-4-10-6/h1-5H,9H2,(H,11,12) |
Clé InChI |
OGAJCDDSDIMJEX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NN |
SMILES canonique |
C1=CC=NC(=C1)C2=CSC(=N2)NN |
Synonymes |
4-(2-PYRIDINYL)-2(3H)-THIAZOLONE HYDRAZONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



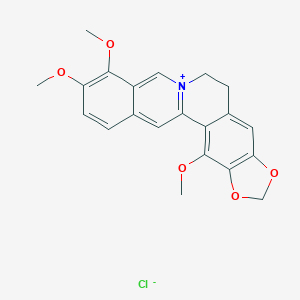
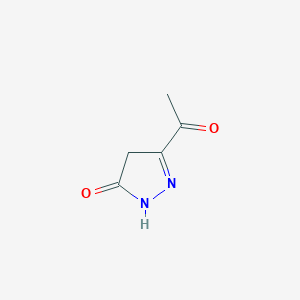
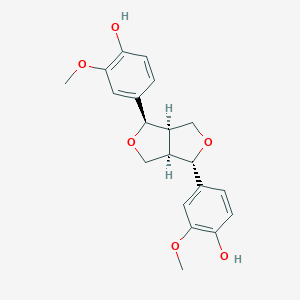
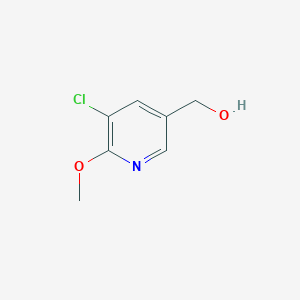
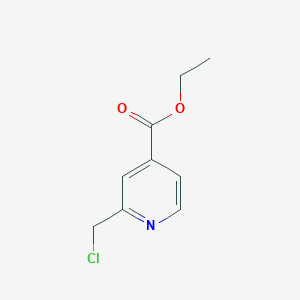


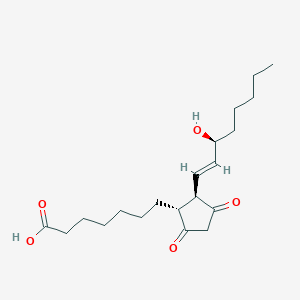
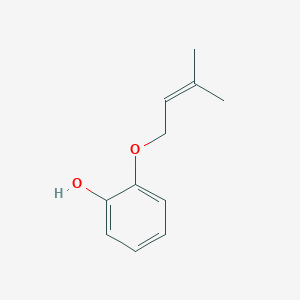
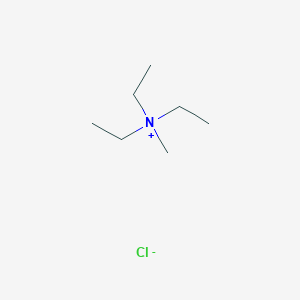
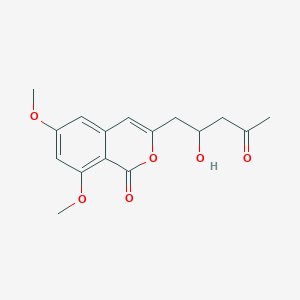
![(4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B161473.png)
![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)
